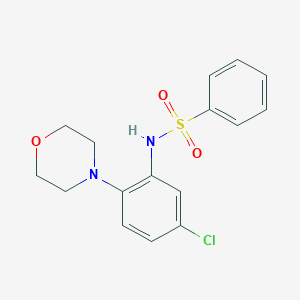
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, commonly known as CMF, is a sulfonamide-based compound that has been widely used in scientific research for its potential therapeutic applications. CMF is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
The mechanism of action of CMF involves the inhibition of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide activity, which leads to a decrease in the pH of the tumor microenvironment. This acidic environment promotes the release of cytotoxic agents and enhances the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
CMF has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-tumor effects, CMF has also been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMF is its specificity for N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, the limited solubility of CMF in aqueous solutions can be a challenge for its use in in vivo experiments.
Zukünftige Richtungen
Future research on CMF could focus on improving its solubility and bioavailability for in vivo studies. Additionally, the potential use of CMF in combination with other cancer therapies could be explored to enhance its anti-tumor effects. The role of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide in other diseases such as osteoporosis and Alzheimer's disease could also be investigated.
Synthesemethoden
The synthesis of CMF involves the reaction of 5-chloro-2-morpholin-4-ylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of CMF can be improved by modifying the reaction conditions such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
CMF has been extensively studied for its potential therapeutic applications in cancer treatment. N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide is a transmembrane protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. CMF has been shown to inhibit the activity of N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide, leading to a decrease in tumor growth and metastasis in preclinical studies.
Eigenschaften
Produktname |
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H17ClN2O3S |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-6-7-16(19-8-10-22-11-9-19)15(12-13)18-23(20,21)14-4-2-1-3-5-14/h1-7,12,18H,8-11H2 |
InChI-Schlüssel |
PDDRUQZUGFOZSD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



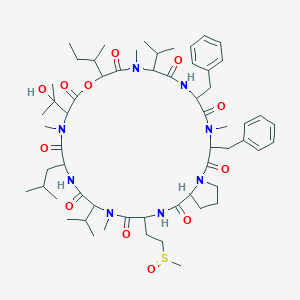

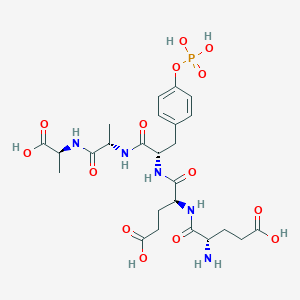
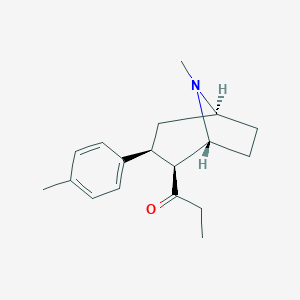
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

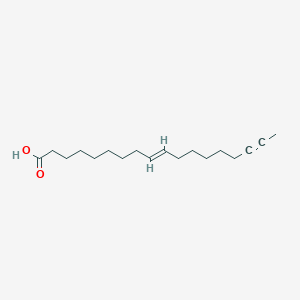



![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
